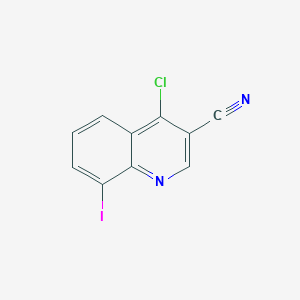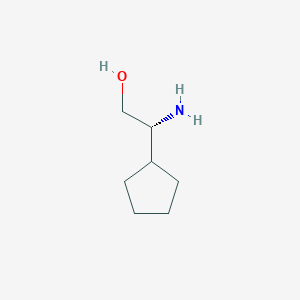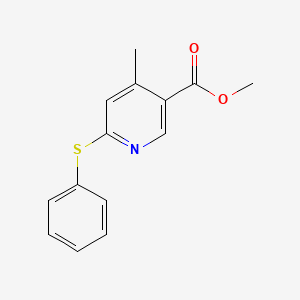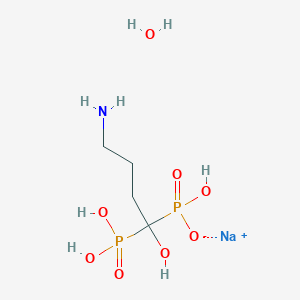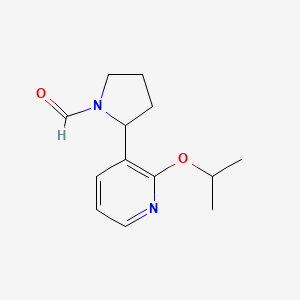![molecular formula C9H17FN2O2 B13007265 tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C9H17FN2O2 and a molecular weight of 204.24 g/mol . This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluoromethyl azetidine derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The fluoromethyl group and azetidine ring play crucial roles in its binding affinity and specificity towards these targets . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate
- tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities .
Properties
Molecular Formula |
C9H17FN2O2 |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9/h11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
ORZOGCSLTFDKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
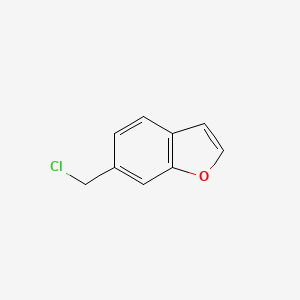
![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
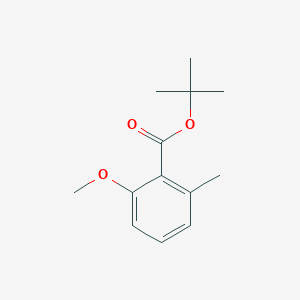
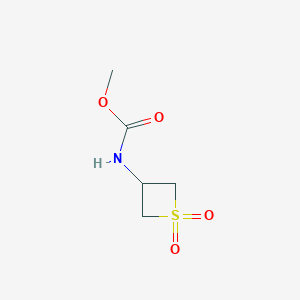
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
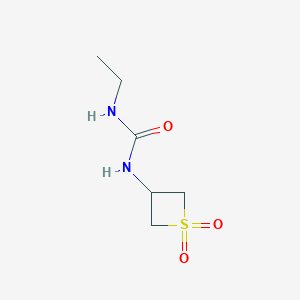
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
